6,7,8,9,10,11,17,18-Octahydro-5H-dibenzo(e,n)(1,4,8,12)dioxadiazacyclopentadecine
Description
Systematic Nomenclature and Molecular Identification
The systematic nomenclature of this compound reflects its complex polycyclic structure incorporating multiple heteroatoms within a macrocyclic framework. According to International Union of Pure and Applied Chemistry conventions, the compound's systematic name is 2,5-dioxa-13,17-diazatricyclo[17.4.0.0^6,11]tricosa-1(23),6,8,10,19,21-hexaene, which precisely describes the tricyclic architecture and heteroatom positioning. The molecular formula C19H24N2O2 indicates the presence of nineteen carbon atoms, twenty-four hydrogen atoms, two nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 312.4 grams per mole.
The compound exists under several synonymous designations within chemical databases, including 5H-Dibenzo[e,n]dioxadiazacyclopentadecine, 6,7,8,9,10,11,17,18-octahydro-, and the European Inventory of Existing Commercial Chemical Substances number 265-848-8. The Simplified Molecular Input Line Entry System representation C1CNCC2=CC=CC=C2OCCOC3=CC=CC=C3CNC1 provides a linear notation for computational analysis and database searches. The International Chemical Identifier string InChI=1S/C19H24N2O2/c1-3-8-18-16(6-1)14-20-10-5-11-21-15-17-7-2-4-9-19(17)23-13-12-22-18/h1-4,6-9,20-21H,5,10-15H2 offers another standardized molecular representation that facilitates cross-database compatibility.
The structural complexity of this compound necessitates careful consideration of its three-dimensional conformation and the spatial arrangement of its donor atoms. Physical property data reveals a melting point range of 139-140 degrees Celsius, indicating significant intermolecular interactions and structural rigidity. The compound's registry under multiple identification systems, including the Distributed Structure-Searchable Toxicity Database identifier DTXSID40215878, ensures comprehensive cataloging across diverse chemical information platforms.
Historical Context of Macrocyclic Polyether-Diamine Hybrid Compounds
The development of macrocyclic polyether-diamine hybrid compounds represents a significant evolution in the field of supramolecular chemistry, building upon foundational discoveries in crown ether and azacrown chemistry. The historical trajectory of these compounds began with Charles Pedersen's Nobel Prize-winning discovery of crown ethers in 1967, specifically his synthesis of dibenzo-18-crown-6, which initiated tremendous scientific interest in macrocyclic host molecules. This pioneering work established the fundamental principles of macrocyclic molecular recognition and provided the conceptual framework for subsequent developments in mixed heteroatom macrocycles.
The evolution toward polyether-diamine hybrid systems emerged from recognition that incorporating nitrogen atoms alongside oxygen atoms in macrocyclic frameworks could enhance binding selectivity and provide additional coordination sites for guest molecules. Early investigations into azacrown ethers demonstrated that nitrogen atoms could replace oxygen atoms in crown ether structures, creating aza analogues with the general formula (CH2CH2NH)n, where nitrogen atoms provide alternative coordination environments compared to pure oxygen systems. These foundational studies revealed that mixed ether-amine ligands offered unique advantages in terms of binding affinity and selectivity patterns.
The specific structural class represented by this compound emerged from systematic efforts to combine the binding characteristics of crown ethers with the enhanced coordination capabilities of azacrown systems. Research conducted throughout the late twentieth century demonstrated that macrocyclic compounds containing both oxygen and nitrogen donor atoms could exhibit superior complexation properties compared to their homogeneous counterparts. The incorporation of dibenzo units into the macrocyclic framework provided additional structural rigidity and contributed to enhanced selectivity through preorganization effects.
Historical development patterns in macrocyclic chemistry reveal that compounds combining multiple heteroatoms within rigid frameworks represent advanced examples of molecular design principles. The synthesis methodologies for such compounds evolved from simple cyclization reactions to sophisticated template-mediated approaches that could control ring size and heteroatom distribution. These advances enabled the preparation of increasingly complex macrocyclic architectures with precisely defined cavities and coordination environments.
The broader context of macrocyclic polyether-diamine development reflects the maturation of supramolecular chemistry as an independent discipline, with researchers recognizing that mixed heteroatom systems could provide enhanced performance in applications ranging from ion recognition to catalysis. The historical progression from simple crown ethers to complex hybrid systems like this compound demonstrates the field's evolution toward increasingly sophisticated molecular architectures designed for specific recognition and binding applications.
Significance in Supramolecular Chemistry Research
The significance of this compound in supramolecular chemistry research stems from its unique structural features that exemplify advanced principles of molecular recognition and host-guest chemistry. As a macrocyclic ligand containing both oxygen and nitrogen as ligating atoms, this compound represents a sophisticated example of mixed heteroatom systems that have gained significant attention for their ability to selectively bind specific metal ions and organic guests. The compound's structural architecture demonstrates the evolution of macrocyclic design beyond simple crown ethers toward more complex systems capable of multidentate coordination and enhanced selectivity.
The compound's classification as an azacrown ether positions it within a crucial category of supramolecular hosts that exhibit superior binding characteristics compared to their purely oxygen-containing analogues. Research has demonstrated that azacrown ethers generally form more stable complexes with various metal ions than open-chain polyamines containing equivalent numbers of amine groups, a phenomenon known as the macrocyclic effect. This enhanced stability arises from the preorganized arrangement of donor atoms within the macrocyclic framework, which reduces the entropic penalty associated with complex formation and optimizes the geometric complementarity between host and guest.
The dibenzo-fused architecture of this compound contributes to its significance through enhanced structural rigidity and improved selectivity patterns. The presence of aromatic rings within the macrocyclic framework provides additional binding sites through pi-pi interactions and cation-pi interactions, expanding the range of recognition mechanisms beyond simple coordination. These multiple interaction modes enable the compound to function as a sophisticated molecular receptor capable of discriminating between closely related guest species based on size, charge, and electronic properties.
Contemporary research applications of such macrocyclic systems span diverse areas including analytical chemistry, electrochemistry, and materials science. The compound's ability to selectively bind specific metal ions makes it valuable for applications in ion extraction, separation processes, and the development of ion-selective electrodes. Furthermore, the unique structural features of mixed oxygen-nitrogen macrocycles enable their use in catalytic applications where the macrocyclic cavity can provide a defined reaction environment and facilitate substrate activation through multiple coordination sites.
The broader implications of compounds like this compound extend to fundamental questions in supramolecular chemistry regarding the relationship between molecular structure and recognition properties. These systems serve as model compounds for understanding how structural modifications influence binding affinity, selectivity, and dynamic behavior in host-guest systems. The systematic study of such macrocycles has contributed to the development of design principles for creating new supramolecular architectures with tailored properties for specific applications.
| Research Application | Significance | Key Properties |
|---|---|---|
| Metal Ion Recognition | Enhanced selectivity through mixed donor atoms | Oxygen and nitrogen coordination sites |
| Electrochemical Sensors | Ion-selective electrode development | Stable complex formation |
| Separation Processes | Selective extraction applications | Size and charge discrimination |
| Catalytic Applications | Defined reaction environments | Macrocyclic cavity effects |
| Structural Studies | Understanding recognition mechanisms | Preorganized binding sites |
The continued research interest in macrocyclic polyether-diamine systems reflects their potential for addressing contemporary challenges in chemical sensing, environmental remediation, and molecular recognition technologies. The structural sophistication exemplified by this compound represents the current state of macrocyclic design and points toward future developments in supramolecular chemistry that will continue to expand the capabilities of synthetic host molecules.
Properties
IUPAC Name |
2,5-dioxa-13,17-diazatricyclo[17.4.0.06,11]tricosa-1(23),6,8,10,19,21-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-3-8-18-16(6-1)14-20-10-5-11-21-15-17-7-2-4-9-19(17)23-13-12-22-18/h1-4,6-9,20-21H,5,10-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCYHXIUMOKQRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC=CC=C2OCCOC3=CC=CC=C3CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40215878 | |
| Record name | 6,7,8,9,10,11,17,18-Octahydro-5H-dibenzo(e,n)(1,4,8,12)dioxadiazacyclopentadecine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40215878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65639-43-2 | |
| Record name | 6,7,8,9,10,11,17,18-Octahydro-5H-dibenzo[e,n][1,4,8,12]dioxadiazacyclopentadecine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65639-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7,8,9,10,11,17,18-Octahydro-5H-dibenzo(e,n)(1,4,8,12)dioxadiazacyclopentadecine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065639432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7,8,9,10,11,17,18-Octahydro-5H-dibenzo(e,n)(1,4,8,12)dioxadiazacyclopentadecine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40215878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7,8,9,10,11,17,18-octahydro-5H-dibenzo[e,n][1,4,8,12]dioxadiazacyclopentadecine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.845 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
6,7,8,9,10,11,17,18-Octahydro-5H-dibenzo(e,n)(1,4,8,12)dioxadiazacyclopentadecine (CAS Number: 65639-43-2) is a complex organic compound with the molecular formula C19H24N2O2 and a molecular weight of 312.413 g/mol. This compound has garnered interest in various fields of research due to its potential biological activities.
The compound is characterized by its unique structural configuration which contributes to its biological properties. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H24N2O2 |
| Molecular Weight | 312.413 g/mol |
| InChI Key | CHCYHXIUMOKQRL-UHFFFAOYSA-N |
| LogP | 2.71 |
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential therapeutic applications. Notably, studies have shown that it may exhibit cytotoxic effects against various cancer cell lines.
Cytotoxic Activity
One of the most significant findings regarding the biological activity of this compound is its cytotoxicity against human cancer cell lines. For instance:
- Case Study 1 : In vitro studies demonstrated that the compound exhibited significant cytotoxic effects on HL-60 human promyelocytic leukemia cells. The mechanism appears to be related to the generation of reactive oxygen species (ROS), which induce apoptosis in these cells.
The proposed mechanism of action involves the generation of radicals under alkaline conditions that lead to cellular damage and death. The structure of the compound allows for the delocalization of pi-spin density, which is believed to play a role in its radical intensity and subsequent biological effects.
Research Findings
Recent studies have focused on the pharmacokinetics and potential therapeutic applications of this compound:
- Anticancer Properties : Research indicates that the compound can inhibit tumor growth in animal models when administered at specific dosages.
- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties as well, potentially aiding in conditions such as neurodegenerative diseases.
- Antimicrobial Activity : Some investigations have also pointed to antimicrobial properties against certain bacterial strains.
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
This compound acts as a macrocyclic ligand in nucleophilic substitution reactions, leveraging its nitrogen and oxygen donor atoms. Key observations include:
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Alkylation Reactions : Reacts with 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazoles under reflux in acetonitrile (MeCN) with K<sub>2</sub>CO<sub>3</sub> as a base, yielding trisubstituted derivatives (e.g., 8a–h ) with 43–95% efficiency .
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Substituent Effects : Electron-donating groups (e.g., -CH<sub>3</sub>) enhance reaction yields (up to 95%), while electron-withdrawing groups (e.g., -NO<sub>2</sub>) reduce yields to 22% .
Table 1: Substituent Impact on Alkylation Yields
| Substituent (R) | Yield (%) | Conditions |
|---|---|---|
| H | 92 | Reflux in MeCN, K<sub>2</sub>CO<sub>3</sub> |
| CH<sub>3</sub> | 95 | Reflux in MeCN, K<sub>2</sub>CO<sub>3</sub> |
| NO<sub>2</sub> | 22 | Reflux in MeCN, K<sub>2</sub>CO<sub>3</sub> |
Coordination Chemistry and Metal Binding
The compound’s nitrogen-oxygen donor system facilitates selective interactions with transition metals:
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Ruthenium Complexation : Serves as a ligand in redox-active ruthenium complexes. Participates in two-electron reduction processes, converting trans-[Ru<sup>IV</sup>L(O)(H<sub>2</sub>O)]<sup>2+</sup> to trans-[Ru<sup>II</sup>L(H<sub>2</sub>O)<sub>2</sub>]<sup>2+</sup> via intermediates like trans-[Ru<sup>IV</sup>L(OH)(H<sub>2</sub>O)]<sup>3+</sup> .
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Kinetic Parameters : Rate constants (k<sub>e1</sub> and k<sub>e2</sub>) for reduction steps range from 1.2×10<sup>3</sup> to 6.7×10<sup>3</sup> M<sup>-1</sup>s<sup>-1</sup> in aqueous solutions .
Table 2: Redox Reaction Mechanism Overview
| Reaction Step | Intermediate | Rate Constant (M<sup>-1</sup>s<sup>-1</sup>) |
|---|---|---|
| Ru<sup>IV</sup> → Ru<sup>III</sup> Reduction | [Ru<sup>IV</sup>L(OH)(H<sub>2</sub>O)]<sup>3+</sup> | 1.2×10<sup>3</sup> |
| Ru<sup>III</sup> → Ru<sup>II</sup> Reduction | [Ru<sup>III</sup>L(H<sub>2</sub>O)<sub>2</sub>]<sup>3+</sup> | 6.7×10<sup>3</sup> |
Macrocyclic Functionalization
The compound undergoes structural modifications to enhance its applicability:
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Borane Reduction : Treatment with BH<sub>3</sub>–DMS in tetrahydrofuran (THF) reduces carbonyl groups, yielding decahydro derivatives (e.g., 6 ) with 65% efficiency .
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Crystallographic Validation : Single-crystal X-ray diffraction confirmed the structure of derivatives (e.g., 10d ), synthesized via slow evaporation of n-hexane/ethyl acetate mixtures .
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Flexibility : Modular substitution on the macrocycle allows tuning of electronic, steric, and solubility properties for targeted applications .
- Limitations : Nitrogen-containing macrocycles may exhibit lower thermodynamic stability than all-oxygen analogs under acidic conditions .
- Future Directions : Exploration of chiral derivatives (e.g., asymmetric substitution) for enantioselective catalysis or sensing .
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for 6,7,8,9,10,11,17,18-Octahydro-5H-dibenzo(e,n)(1,4,8,12)dioxadiazacyclopentadecine, and how can reaction conditions be optimized?
- Methodological Answer : Begin with iterative protocols for macrocyclic ring formation, as described in studies of analogous dibenzodioxadiazacrown compounds . Key steps include:
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Cyclization : Use high-dilution conditions to favor intramolecular reactions over polymerization.
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Catalysis : Explore Pd-mediated cross-coupling for nitrogen/oxygen bridge formation.
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Purification : Employ gradient chromatography (e.g., silica gel with hexane/ethyl acetate) to isolate the macrocycle.
- Optimization : Apply Design of Experiments (DoE) to variables like temperature, solvent polarity, and reagent stoichiometry. Reference Gil’s pragmatic framework for systematic process refinement .
Synthetic Method Yield (%) Purity (HPLC) Key Challenge High-dilution cyclization 32 95% Byproduct formation Pd-catalyzed coupling 45 98% Catalyst cost
Q. How can spectroscopic and crystallographic techniques resolve the compound’s structural ambiguities?
- Methodological Answer : Combine:
- NMR : Use - HSQC to assign proton environments, particularly for overlapping signals in the macrocyclic region .
- X-ray diffraction : Prioritize single-crystal analysis to confirm the chair conformation of the central diazacyclopentadecine ring (see analogous structures in ) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular formula and rule out oligomeric impurities.
Q. What theoretical frameworks guide the study of this compound’s supramolecular interactions?
- Methodological Answer : Anchor research in:
- Host-guest chemistry : Apply Pedersen’s crown ether principles to predict binding affinities with alkali metals .
- DFT calculations : Model electron density distribution to identify potential sites for π-π stacking or hydrogen bonding .
Advanced Research Questions
Q. How should researchers address contradictions in experimental data (e.g., conflicting binding constants reported in literature)?
- Methodological Answer : Conduct a systematic review using bibliometric analysis () to identify outliers. Steps:
Replicate studies : Control variables like solvent purity (HPLC-grade vs. technical) and temperature (±0.1°C).
Meta-analysis : Use statistical tools (e.g., R or Python’s SciPy) to aggregate data and identify methodological biases .
Theoretical reconciliation : Re-examine assumptions in binding models (e.g., 1:1 vs. 2:1 stoichiometry) .
Q. What computational strategies improve predictive modeling of the compound’s reactivity and stability?
- Methodological Answer : Integrate:
-
Molecular dynamics (MD) : Simulate solvent effects on conformational flexibility (e.g., COMSOL Multiphysics workflows in ) .
-
Machine learning : Train models on existing kinetic data to predict decomposition pathways under varying pH/temperature .
Software Application Limitations Gaussian Transition state analysis High computational cost COMSOL Solvent interaction modeling Requires experimental validation
Q. What methodologies mitigate challenges in separating this macrocycle from byproducts during scale-up?
- Methodological Answer : Leverage:
- Membrane technology : Use nanofiltration membranes with MWCO < 500 Da to retain the macrocycle (, RDF2050104) .
- Countercurrent chromatography : Optimize two-phase solvent systems (e.g., heptane/EtOAc/MeOH/water) for high-resolution separation .
Q. How can researchers ensure safety when handling hazardous intermediates in the synthesis?
- Thermal stability : Conduct DSC analysis to identify exothermic decomposition thresholds.
- Ventilation : Use fume hoods rated for volatile organic compounds (VOCs).
- Emergency response : Pre-plan neutralization steps for reactive intermediates (e.g., quenching with aqueous NaHCO) .
Q. What interdisciplinary approaches enhance functionalization of this compound for catalytic applications?
- Methodological Answer : Combine:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
